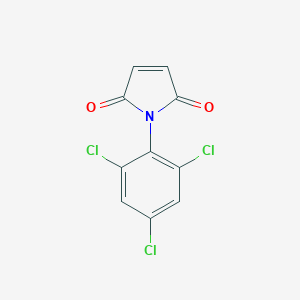

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZJMAJCUAWIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157175 | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13167-25-4 | |

| Record name | N-(2,4,6-Trichlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13167-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest in medicinal chemistry and drug development due to their role as versatile scaffolds and their application in bioconjugation. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action. The guide emphasizes the compound's relevance in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), by leveraging the unique reactivity of the maleimide moiety.

Introduction

This compound belongs to the family of N-substituted maleimides. The core structure consists of a pyrrole-2,5-dione ring, also known as a maleimide, attached to a 2,4,6-trichlorophenyl group via the nitrogen atom. The maleimide ring is a prominent pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2]

The key to the maleimide's utility in drug development is its electrophilic double bond, which readily undergoes a Michael addition reaction with nucleophiles, particularly thiols from cysteine residues in proteins.[3] This specific reactivity allows for the covalent modification of target proteins and is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs).[4] N-aryl substitution, as in the case of the title compound, has been shown to enhance the stability of these conjugates compared to traditional N-alkyl maleimides, making this class of compounds particularly valuable for modern therapeutic design.[4][5]

Physicochemical and Structural Data

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 13167-25-4 | N/A |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | N/A |

| Molecular Weight | 276.51 g/mol | N/A |

| Physical Form | Solid | N/A |

| Related Compound Data | ||

| 1-(2,4-Dichlorophenyl) derivative | Density: 1.57 g/cm³; Boiling Point: 376.6°C | [6] |

| 1-(2-Chlorophenyl) derivative | Molecular Weight: 207.61 g/mol | [7] |

Synthesis and Characterization

The synthesis of N-aryl maleimides is typically achieved through a well-established two-step process. The first step involves the reaction of a primary aniline with maleic anhydride to form an intermediate maleanilic acid. The second step is the cyclization of this intermediate via dehydration to yield the final N-aryl maleimide.[8][9]

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the synthesis of N-aryl maleimides, adapted from established methods for N-phenylmaleimide.[9] This can be applied to the synthesis of this compound using the appropriate starting materials.

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).[8][9]

-

While stirring, add a solution of 2,4,6-trichloroaniline (1.0 eq) in the same solvent dropwise to the maleic anhydride solution at room temperature.[8]

-

A precipitate will form upon addition. Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by suction filtration. The resulting maleanilic acid intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In an Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride.[9]

-

Add the N-(2,4,6-trichlorophenyl)maleanilic acid (1.0 eq) from Step 1 to the suspension.

-

Heat the mixture gently on a steam bath with swirling for approximately 30 minutes, or until the solid dissolves completely.

-

Cool the reaction mixture to room temperature and then pour it into a beaker of ice water to precipitate the product.

-

Collect the crude N-aryl maleimide product by suction filtration.

-

Wash the solid product thoroughly with cold water and a non-polar solvent like petroleum ether to remove impurities.

-

The final product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol.

Characterization: The structure of the synthesized compound can be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][10]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is limited, the broader class of maleimides exhibits significant bioactivity.

Antimicrobial and Anti-parasitic Activity

A study on a series of N-substituted maleimides demonstrated potent anti-leishmanial activity against Leishmania donovani. The activity was found to be dependent on the nature of the substituent on the maleimide ring. The results indicated that several N-aryl and N-alkyl maleimides displayed stronger activity than the standard drug, amphotericin B.[11]

| Compound (Related N-Substituted Maleimides) | IC₅₀ against L. donovani (µg/mL) |

| N-phenylmaleimide | < 0.0128 |

| N-(4-methylphenyl)maleimide | 0.08 |

| N-(4-chlorophenyl)maleimide | 0.13 |

| Amphotericin B (Reference Drug) | 0.12 |

| (Data sourced from a study on related maleimide compounds to illustrate potential activity)[11] |

Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism underlying the biological activity of maleimides is their ability to act as Michael acceptors. The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack by thiol groups (sulfhydryl groups), most notably from cysteine residues within proteins and enzymes.[3] This reaction, a Michael addition, results in the formation of a stable, covalent thiosuccinimide bond.[3]

This covalent modification can lead to the inactivation of essential enzymes, disruption of protein structure and function, and interference with cellular signaling pathways, which collectively contribute to the compound's cytotoxic or antimicrobial effects.[11]

Applications in Drug Development

The highly specific reactivity of maleimides with thiols makes them invaluable tools in bioconjugation chemistry for creating advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

Maleimides are frequently used as linkers to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs).[4] The resulting ADC can selectively target cancer cells, minimizing off-target toxicity. N-aryl maleimides, in particular, are advantageous because the resulting thiosuccinimide linkage is more stable in the bloodstream compared to linkages formed with N-alkyl maleimides. This increased stability prevents premature drug release before the ADC reaches its target, enhancing the therapeutic window.[4][5] The electron-withdrawing nature of the N-aryl group promotes hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate and prevents the reverse Michael reaction that leads to drug deconjugation.[5][12]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest built upon the versatile maleimide scaffold. Its straightforward synthesis and the unique reactivity of the maleimide ring make it a valuable building block in medicinal chemistry. The primary mechanism of action, covalent modification of protein thiols, underpins its potential biological activities and its critical role in the development of stable and effective bioconjugates like ADCs. Further research into the specific biological targets and quantitative efficacy of this and related N-aryl maleimides will continue to drive innovation in targeted drug delivery and therapy.

References

- 1. cibtech.org [cibtech.org]

- 2. mdpi.com [mdpi.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship [mdpi.com]

- 12. kinampark.com [kinampark.com]

In-Depth Technical Guide: 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for its potential cytotoxic and antifungal applications.

Core Compound Data

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-(2,4,6-Trichlorophenyl)maleimide |

| Molecular Formula | C₁₀H₄Cl₃NO₂ |

| Molecular Weight | 276.5 g/mol |

| CAS Number | 13167-25-4 |

| Appearance | Light yellow powder |

Synthesis

The synthesis of this compound typically follows a two-step process common for N-substituted maleimides. This process involves the formation of a maleamic acid intermediate, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid

-

In a suitable reaction vessel, dissolve maleic anhydride in an appropriate solvent such as glacial acetic acid.

-

Add an equimolar amount of 2,4,6-trichloroaniline to the solution.

-

Stir the reaction mixture at room temperature for a designated period, typically 2-3 hours, to allow for the formation of the N-(2,4,6-Trichlorophenyl)maleamic acid intermediate.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the intermediate can be isolated by precipitation, for example, by pouring the reaction mixture into crushed ice, followed by filtration and washing.

Step 2: Cyclization to this compound

-

The isolated N-(2,4,6-Trichlorophenyl)maleamic acid is suspended in a dehydrating agent, commonly acetic anhydride, often with a catalyst such as sodium acetate.

-

The mixture is heated under reflux for several hours to induce cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling, the product is typically precipitated by pouring the mixture into water or crushed ice.

-

The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and anhydride, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: General workflow for the two-step synthesis of N-substituted maleimides.

Biological Activity

This compound has demonstrated notable biological activities, primarily as a cytotoxic and antifungal agent. Its utility has also been noted in industrial applications as an antibacterial wood preservative.

Cytotoxic Activity

Studies have shown that N-(2,4,6-trichlorophenyl)maleimide exerts cytotoxic effects on mammalian cells. In rat thymic lymphocytes, the compound was found to induce apoptosis.[1] The mechanism of this cytotoxicity is linked to the disruption of intracellular ion homeostasis, specifically by increasing intracellular Ca²⁺ and Zn²⁺ levels, and by causing membrane depolarization.[1]

Antifungal Activity

General Experimental Protocol for Antifungal Susceptibility Testing (Microbroth Dilution Method)

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable medium like RPMI-1640 to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).

-

Compound Dilution: The test compound is serially diluted in the assay medium in a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Caption: Experimental workflow for antifungal susceptibility testing.

Mechanism of Action

The biological activity of N-aryl maleimides, including the trichlorophenyl derivative, is largely attributed to the high reactivity of the maleimide ring towards thiol groups. This reactivity is central to its mechanism of action.

Thiol Reactivity

Maleimides readily react with sulfhydryl groups, such as those found in the cysteine residues of proteins, via a Michael addition reaction. This covalent modification can lead to the inhibition of essential enzymes and disruption of cellular processes. The reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[3]

References

- 1. Cytotoxic actions of N-(2,4,6-trichlorophenyl)maleimide (IT-354), an antifouling agent, in rat thymic lymphocytes | CiNii Research [cir.nii.ac.jp]

- 2. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

Solubility Profile of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive assessment of its solubility based on its chemical structure, alongside a detailed experimental protocol for its empirical determination.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." this compound possesses a pyrrole-2,5-dione core, which introduces polarity, and a 2,4,6-trichlorophenyl group, which is nonpolar and bulky. The presence of three chlorine atoms on the phenyl ring significantly increases the molecule's hydrophobicity.

Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in the table below. It is anticipated that the compound will exhibit better solubility in polar aprotic solvents and halogenated solvents, and lower solubility in highly polar protic solvents and nonpolar hydrocarbon solvents.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Moderate to High | The carbonyl group in acetone can interact with the polar pyrrole-2,5-dione ring. |

| Acetonitrile | Moderate | The nitrile group offers some polarity for interaction. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, effective for dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | Low to Moderate | The hydroxyl group can hydrogen bond, but the overall polarity may not be optimal for the highly chlorinated phenyl group. |

| Methanol | Low | More polar than ethanol, potentially leading to lower solubility for this hydrophobic compound. | |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact with the trichlorophenyl group via pi-pi stacking. |

| Halogenated | Dichloromethane | Moderate to High | The similar halogenated nature of the solvent and solute should promote dissolution. |

| Chloroform | Moderate to High | Similar to dichloromethane, it is a good solvent for many organic solids. | |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the compound and this nonpolar solvent is likely to result in poor solubility. |

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

1. Materials and Equipment:

- This compound (solid)

- Selected organic solvents (high purity grade)

- Analytical balance

- Vials with screw caps

- Thermostatically controlled shaker or incubator

- Syringe filters (e.g., 0.22 µm PTFE)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the processes and potential applications related to this compound, the following diagrams are provided.

Caption: Workflow for Experimental Solubility Determination.

Caption: Hypothetical Signaling Pathway Inhibition.

Spectral data for 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide to the Synthesis and Spectral Characteristics of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (N-(2,4,6-Trichlorophenyl)maleimide), a molecule of significant interest in materials science and drug discovery. Due to the limited availability of consolidated experimental data, this document outlines a detailed, established protocol for its synthesis and presents a predicted spectral analysis based on established principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or developing applications for this compound.

Introduction

This compound, also known as N-(2,4,6-Trichlorophenyl)maleimide, is a halogenated aromatic N-substituted maleimide. The maleimide functional group is a well-known reactive moiety, often utilized in bioconjugation chemistry and as a building block in polymer synthesis. The presence of the trichlorophenyl group imparts specific properties to the molecule, including increased hydrophobicity and potential for enhanced thermal stability and flame retardancy in polymeric systems. Commercial suppliers indicate its use in the synthesis of high-performance polymers, aerospace composites, electronic materials, and as an antimicrobial agent[1]. This guide details a reliable synthetic route and provides an expertly predicted spectral characterization to facilitate its use in research and development.

Synthesis of this compound

The synthesis of N-arylmaleimides is typically achieved through a two-step process involving the reaction of maleic anhydride with a corresponding aniline to form an intermediate maleanilic acid, which is subsequently cyclized via dehydration. The following protocol is a standard and effective method for the preparation of the title compound.

Experimental Protocol

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleanilic acid

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in 100 mL of diethyl ether.

-

While stirring, add a solution of 2,4,6-trichloroaniline (1.0 eq.) in 50 mL of diethyl ether dropwise from the dropping funnel at room temperature.

-

Upon addition, a precipitate will form. Continue stirring the resulting suspension at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether (3 x 30 mL).

-

Dry the resulting white to off-white solid, N-(2,4,6-trichlorophenyl)maleanilic acid, under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

-

In a 250 mL Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5 eq.) in acetic anhydride (5 volumes relative to the mass of the maleanilic acid).

-

Add the N-(2,4,6-trichlorophenyl)maleanilic acid (1.0 eq.) from Step 1 to the flask.

-

Gently heat the mixture on a hot plate with stirring to approximately 80-90 °C for 1-2 hours. The suspension should dissolve, and the solution will typically turn yellow.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a light yellow crystalline solid. The reported melting point is 134 °C[1].

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the title compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing signals for the vinylic protons of the maleimide ring and the aromatic protons of the trichlorophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | Singlet | 2H | Aromatic protons (H-3', H-5') |

| ~ 6.9 - 7.1 | Singlet | 2H | Vinylic protons (H-3, H-4) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, vinylic carbons, and the aromatic carbons. Due to the symmetry of both the maleimide and the 2,4,6-trichlorophenyl rings, fewer signals than the total number of carbons are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | Carbonyl carbons (C-2, C-5) |

| ~ 135 - 138 | Aromatic carbons (C-2', C-4', C-6') |

| ~ 134 - 135 | Vinylic carbons (C-3, C-4) |

| ~ 128 - 130 | Aromatic carbon (C-1') |

| ~ 128 - 130 | Aromatic carbons (C-3', C-5') |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the dione.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1700 | Strong | C=O stretching (symmetric and asymmetric) of the imide |

| ~ 1600 - 1550 | Medium | C=C stretching (aromatic) |

| ~ 1400 - 1350 | Medium | C-N stretching |

| ~ 850 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak with a characteristic isotopic pattern due to the three chlorine atoms.

| m/z | Relative Abundance | Assignment |

| 275/277/279 | High (Isotopic pattern for 3 Cl) | [M]⁺ (Molecular ion) |

| 196/198/200 | Medium | [M - C=O - C=O]⁺ |

| 161/163 | Medium | [C₆H₂Cl₃]⁺ |

Potential Involvement in Signaling Pathways

N-substituted maleimides are known to be reactive towards nucleophiles, particularly thiols. This reactivity makes them valuable probes and potential inhibitors in biological systems, especially those involving cysteine residues in proteins. A hypothetical application in drug discovery could involve targeting a cysteine-containing enzyme in a disease-relevant signaling pathway.

Hypothetical Signaling Pathway Diagram

Caption: Covalent inhibition of a target kinase by the title compound.

Logical Relationships in Compound Development

The development and application of a specialized chemical like this compound follows a logical progression from synthesis to application.

Development Workflow Diagram

Caption: Logical workflow from synthesis to application.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed synthetic protocol offers a clear path to obtaining this compound, while the predicted spectral data provides a benchmark for its analytical characterization. The outlined potential applications and logical workflows are intended to guide researchers in leveraging the unique properties of this molecule in both materials science and biomedical research.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry and materials science. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a logical workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available, experimentally determined ¹H NMR spectrum for this compound, the following data is predicted based on the analysis of structurally similar N-arylmaleimides and established principles of NMR spectroscopy. The pyrrole-2,5-dione (maleimide) ring protons are expected to appear as a singlet, while the protons on the trichlorophenyl ring will also present as a singlet due to their chemical equivalence.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration |

| Maleimide Protons (H-3, H-4) | ~ 6.9 - 7.1 | Singlet (s) | 2H |

| Aromatic Protons (H-3', H-5') | ~ 7.5 - 7.7 | Singlet (s) | 2H |

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency used.

Experimental Protocol: ¹H NMR Spectroscopy of N-Arylmaleimides

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum, adapted from protocols for similar N-substituted maleimides.[1]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a 400 MHz or 500 MHz NMR spectrometer for data acquisition.

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Set the sample temperature to 298 K (25 °C).

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Receiver Gain: Adjust automatically or manually to prevent signal clipping.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the peaks to the corresponding protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

References

In-Depth Mass Spectrometry Analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of the compound 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione. This document outlines predicted mass spectral data, a plausible fragmentation pathway, and comprehensive experimental protocols relevant to its analysis. This guide is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₄Cl₃NO₂. The predicted quantitative data for its mass spectrum is summarized in the table below.

| Predicted Fragment | Molecular Formula | m/z (Mass-to-Charge Ratio) | Relative Abundance | Notes |

| Molecular Ion [M]⁺ | [C₁₀H₄Cl₃NO₂]⁺ | 274.9 | Moderate | The presence of three chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4, M+6). |

| [M - Cl]⁺ | [C₁₀H₄Cl₂NO₂]⁺ | 240.0 | High | Loss of a chlorine radical is a common fragmentation for chlorinated aromatic compounds. |

| [M - CO]⁺ or [M - C₂H₂O]⁺ | [C₉H₄Cl₃NO]⁺ or [C₈H₂Cl₃NO]⁺ | 246.9 or 232.9 | Low | Loss of carbon monoxide or other neutral fragments from the pyrrole-2,5-dione ring. |

| [C₆H₂Cl₃N]⁺ | [C₆H₂Cl₃N]⁺ | 192.9 | Moderate | Fragment corresponding to the trichlorophenyl isocyanate ion. |

| [C₆H₂Cl₃]⁺ | [C₆H₂Cl₃]⁺ | 179.9 | High | Fragment corresponding to the trichlorophenyl cation, a very stable fragment. |

| [C₄H₂NO₂]⁺ | [C₄H₂NO₂]⁺ | 96.0 | Moderate | Fragment corresponding to the maleimide cation radical. |

Experimental Protocols

A robust mass spectrometry analysis of this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common and effective technique for such compounds.[1]

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[3]

-

Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.[3]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Inlet: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions. Comparison with spectral libraries can be performed, although a direct match for this specific compound may not be available.

Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of this compound.

General Workflow for Mass Spectrometry Analysis

The diagram below outlines the standard workflow for the mass spectrometry analysis of a small molecule like this compound.

References

The Diverse Biological Activities of 1H-Pyrrole-2,5-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione scaffold, commonly known as the maleimide core, is a privileged structure in medicinal chemistry, underpinning a vast array of biologically active molecules. Its unique chemical properties, particularly the reactivity of the carbon-carbon double bond, allow for covalent interactions with biological nucleophiles, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of 1H-pyrrole-2,5-dione derivatives, focusing on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

N-substituted maleimides and related 1H-pyrrole-2,5-dione derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and the generation of reactive oxygen species (ROS).

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 1H-pyrrole-2,5-dione derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, as determined by in vitro assays such as the MTT assay.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-triazolyl maleimide derivative (4l) | SK-Mel-28 (Melanoma) | <100 | [1] |

| N-triazolyl maleimide derivative (4l) | SK-Mel-103 (Melanoma) | <100 | [1] |

| Pyrrole-indole hybrid (3h) | T47D (Breast Cancer) | 2.4 | [2] |

| Pyrrole-indole hybrid (3k) | T47D (Breast Cancer) | 10.6 | [2] |

| Indole-linked maleimide (4c) | MCF-7 (Breast Cancer) | 3.21 | [3] |

| Indole-linked maleimide (4c) | MDA-MB-231 (Breast Cancer) | 1.651 | [3] |

| Indole-linked maleimide (4d) | MCF-7 (Breast Cancer) | 6.215 | [3] |

| Indole-linked maleimide (4d) | MDA-MB-231 (Breast Cancer) | 3.055 | [3] |

| Indole-linked maleimide (5a) | MCF-7 (Breast Cancer) | 7.418 | [3] |

| Indole-linked maleimide (5a) | MDA-MB-231 (Breast Cancer) | 4.367 | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 1H-pyrrole-2,5-dione derivatives are often mediated through the modulation of critical signaling pathways, such as the apoptosis pathway.

Many maleimide derivatives induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cellular dismantling.

Caption: Intrinsic apoptosis pathway induced by 1H-pyrrole-2,5-dione derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain 1H-pyrrole-2,5-dione derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-Substituted 3,4-pyrroledicarboximide (2h) | - | 0.00184 (Ki, nM) | - | [4] |

| Cyclic imide bearing 3-benzenesulfonamide (3) | >50 | 0.20 | >250.0 | [5] |

| Cyclic imide bearing 3-benzenesulfonamide (4) | >50 | 0.18 | >277.8 | [5] |

| Cyclic imide bearing 3-benzenesulfonamide (9) | >50 | 0.15 | >333.3 | [5] |

| Cyclic imide bearing 3-benzenesulfonamide (12) | >50 | 0.16 | >312.5 | [5] |

| Cyclic imide bearing 3-benzenesulfonamide (13) | >50 | 0.16 | >312.5 | [5] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory actions of 1H-pyrrole-2,5-dione derivatives are closely linked to their ability to modulate signaling pathways such as the NF-κB pathway.

The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes. Some maleimide derivatives can inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

Caption: Inhibition of the canonical NF-κB signaling pathway.

Enzyme Inhibition

The biological effects of 1H-pyrrole-2,5-dione derivatives are frequently attributed to their ability to inhibit specific enzymes that play crucial roles in various cellular processes.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. Several maleimide derivatives have been identified as potent GSK-3β inhibitors.

| Compound | GSK-3β IC50 | Reference |

| Indole analog 9 | 20 nM | [6] |

| 5-fluoro analog 10 | 40 nM | [6] |

| 5-bromo analog 11 | 82 nM | [6] |

| 5,6-difluoro analog 12 | 36 nM | [6] |

| Diazepinoindole analog 31 | 13 pM | [6] |

| Fluoroethyl maleimide 10a | 1.70 nM | [7] |

| 3-methoxyphenyl maleimide 14a | 14.7 nM | [7] |

| 3-methoxyphenyl maleimide 14b | 8.80 nM | [7] |

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme for DNA replication and cell division, making it a key target for anticancer drugs. Some maleimide derivatives have been shown to inhibit the catalytic activity of topoisomerase II.

Cholesterol Absorption Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential cholesterol absorption inhibitors, which could be beneficial in the management of hyperlipidemia and related cardiovascular diseases.[8][9][10] One of the most active inhibitors, compound 20 from a study, demonstrated stronger in vitro cholesterol absorption activity than the drug ezetimibe.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of 1H-pyrrole-2,5-dione derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.

Caption: A generalized workflow for the MTT cytotoxicity assay.

In Vitro Kinase Assay for GSK-3β Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β. A common method involves quantifying the amount of ADP produced during the kinase reaction.

Caption: A typical workflow for an in vitro GSK-3β kinase assay.[11]

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Caption: Workflow for a topoisomerase II DNA relaxation assay.[12]

Conclusion

Derivatives of 1H-pyrrole-2,5-dione represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and specific enzyme inhibitors underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this important chemical scaffold and accelerating the discovery of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4,6-Trichlorophenyl)maleimide, is a reactive intermediate with significant potential in materials science and as a scaffold for biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, known applications, and inferred biological activities based on studies of structurally related N-aryl maleimides. While specific quantitative biological data for this compound is limited in publicly available literature, this guide summarizes the activities of analogous compounds to provide a foundation for future research and development. The methodologies for key experiments are detailed to facilitate further investigation into its potential as an antimicrobial or cytotoxic agent.

Introduction

This compound (N-(2,4,6-Trichlorophenyl)maleimide) is a derivative of maleimide, a five-membered heterocyclic imide. The maleimide ring is a prominent scaffold in medicinal chemistry due to its reactivity and presence in various natural products with diverse biological activities. The trichlorophenyl moiety is known to enhance the hydrophobicity and, in many cases, the biological potency of parent compounds. This guide explores the synthesis and potential biological activities of this specific derivative, drawing on the broader knowledge of N-substituted maleimides.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13167-25-4 | [1] |

| Molecular Formula | C₁₀H₄Cl₃NO₂ | [1] |

| Molecular Weight | 276.50 g/mol | [2] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 130-134 °C | [3] |

| Purity | >98.0% (HPLC) | [3] |

Synthesis

The synthesis of N-substituted maleimides, including this compound, is typically achieved through a two-step process.

Experimental Protocol: General Synthesis of N-Aryl Maleimides

This protocol is adapted from the synthesis of related N-substituted maleimides and can be applied to the preparation of this compound.[4][5]

Step 1: Synthesis of N-(2,4,6-Trichlorophenyl)maleamic Acid

-

Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid in a reaction flask equipped with a stirrer.

-

Slowly add a solution of 2,4,6-trichloroaniline (1 equivalent) in the same solvent to the maleic anhydride solution with continuous stirring.

-

The reaction is typically exothermic and results in the precipitation of the maleamic acid.

-

Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Collect the precipitated N-(2,4,6-Trichlorophenyl)maleamic acid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried N-(2,4,6-Trichlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

-

Heat the mixture with stirring to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Biological Activities and Potential Applications

Antimicrobial Activity

N-substituted maleimides have demonstrated potent antifungal activity, with some derivatives showing minimum inhibitory concentrations (MICs) in the low µg/mL range.[6] The trichlorophenyl substitution in the target molecule suggests it could be an effective antimicrobial agent, particularly for use in antibacterial polymer coatings.[1]

Table 1: Antimicrobial Activity of Analogous N-Substituted Maleimides

| Compound | Organism | MIC (µg/mL) | Reference |

| N-cyclohexylmaleimide | Candida albicans | 1 | [6] |

| N-benzylmaleimide | Candida albicans | 2 | [6] |

| N-phenylmaleimide | Candida albicans | 2 | [6] |

| N-(4-chlorophenyl)maleimide | Candida albicans | 1 | [6] |

| N-butyl-maleimide | Various Fungi | 0.48–15.63 | [7] |

| N-(4-phenylbutyl)-maleimide | Various Fungi | 0.48–15.63 | [7] |

4.1.1. Proposed Antifungal Mechanism of Action

The antifungal mechanism of maleimide derivatives is believed to involve multiple targets. One key mechanism is the inactivation of essential enzymes through covalent modification of sulfhydryl groups in cysteine residues.[8] More specifically, studies on some maleimide derivatives have shown that they can disrupt the fungal cell membrane, interfere with iron ion homeostasis, inhibit ergosterol biosynthesis, and perturb cell wall synthesis by inhibiting chitin synthase.[4][9]

Cytotoxic Activity

N-aryl maleimides have been investigated for their cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as chloro-substituents, on the phenyl ring can enhance cytotoxic potency.[10] Studies on other maleimide derivatives have shown that their cytotoxic effects can be mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, often through necrosis.[11]

Table 2: Cytotoxic Activity of Analogous Chloro-substituted Aromatic Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Symmetrical 3-chlorophenylamino-s-triazine derivative (2c) | MCF7 (Breast Cancer) | 4.14 | [10] |

| Symmetrical 3-chlorophenylamino-s-triazine derivative (2c) | C26 (Colon Carcinoma) | 7.87 | [10] |

| Symmetrical 3,4-dichlorophenylamino-s-triazine derivative (3c) | MCF7 (Breast Cancer) | 4.98 | [10] |

| Symmetrical 3,4-dichlorophenylamino-s-triazine derivative (3c) | C26 (Colon Carcinoma) | 3.05 | [10] |

| Symmetrical 2,4-dichlorophenylamino-s-triazine derivative (4c) | C26 (Colon Carcinoma) | 1.71 | [10] |

4.2.1. Proposed Cytotoxicity Mechanism of Action

The cytotoxic mechanism of maleimide derivatives is thought to be multifactorial. A prominent proposed pathway involves the induction of intracellular reactive oxygen species (ROS). This increase in ROS leads to an imbalance in the cellular redox state, causing oxidative stress. This stress can damage cellular components, including lipids, proteins, and DNA, and lead to a loss of mitochondrial membrane potential and ATP depletion, ultimately resulting in necrotic cell death.[11]

Detailed Experimental Protocols

The following are generalized protocols for assessing the biological activity of N-aryl maleimides, which can be adapted for this compound.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[12][13]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated control cells.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

This compound is a compound with significant synthetic utility and unexplored biological potential. Based on the literature for structurally related N-aryl maleimides, it can be inferred that this compound is likely to possess potent antimicrobial and cytotoxic properties. The provided synthetic and biological assay protocols offer a framework for the systematic investigation of this molecule. Further research is warranted to determine its specific quantitative biological activities, elucidate its precise mechanisms of action, and explore its potential applications in drug development and materials science.

References

- 1. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AID 439741 - Inhibition of human MGL - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation | MDPI [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. tandfonline.com [tandfonline.com]

- 10. kinampark.com [kinampark.com]

- 11. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound of interest in various fields, including pharmaceutical and materials science research. A reliable and robust analytical method is crucial for its quantification, purity assessment, and stability studies. This application note presents a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology described provides a strong foundation for routine analysis and can be adapted for method validation in a regulated environment.

Principle

The separation is achieved on a C18 stationary phase, which is non-polar. A polar mobile phase, consisting of a gradient of water and acetonitrile, is used to elute the analyte. This compound, being a relatively non-polar compound, is retained on the column and then eluted as the concentration of the organic solvent in the mobile phase increases. The analyte possesses chromophores, specifically the aromatic ring and conjugated dione system, allowing for sensitive detection using a UV-Vis spectrophotometer. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Stationary Phase | C18 column, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

2. Reagent and Standard Preparation

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure water

-

This compound Reference Standard: Purity >98%

-

Diluent: Acetonitrile:Water (50:50, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

Preparation of Calibration Standards (10-200 µg/mL): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations of 10, 25, 50, 100, and 200 µg/mL.

3. Sample Preparation

-

Accurately weigh a known amount of the sample to be analyzed.

-

Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex or sonicate the sample for 10 minutes to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | CV ≤ 2% | ~ 8.5 |

| Peak Area | CV ≤ 2% | Variable |

| Theoretical Plates | > 2000 | > 5000 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| (Based on 6 replicate injections of a 50 µg/mL standard) |

Table 2: Calibration Curve Data (Illustrative)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 120500 |

| 25 | 301250 |

| 50 | 602500 |

| 100 | 1205000 |

| 200 | 2410000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

The described RP-HPLC method is a simple, precise, and reliable technique for the quantitative determination of this compound. The provided protocol serves as a robust starting point for method development. For use in a quality control environment, the method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, range, and robustness.

Application Note & Protocol: Quantitative Analysis of Chlorinated Aromatic Ketones by RP-HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated aromatic ketones are a class of compounds frequently encountered in pharmaceutical intermediates, environmental pollutants, and as starting materials in various chemical syntheses. Accurate and precise quantification of these compounds is crucial for quality control, safety assessment, and process optimization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

This application note provides a detailed protocol for the quantitative analysis of chlorinated aromatic ketones using RP-HPLC with UV detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Principle of RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.[1] Compounds with higher hydrophobicity interact more strongly with the stationary phase, leading to longer retention times. By manipulating the composition of the mobile phase, a gradient or isocratic elution can be used to achieve optimal separation of the target analytes.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Buffers: Phosphate buffer components (e.g., potassium dihydrogen phosphate).

-

Standards: Reference standards of the chlorinated aromatic ketones of interest.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction solvents (e.g., dichloromethane, hexane).[4][5][6]

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8][9]

-

Data acquisition and processing software.

Chromatographic Conditions

-

Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[7][8]

-

Detection Wavelength: 225 nm (this may need to be optimized depending on the specific analytes).[7][8]

-

Injection Volume: 10 µL.

-

Elution Mode: Isocratic.

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard of a chlorinated aromatic ketone and dissolve it in 100 mL of methanol.[10]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[10]

Sample Preparation

The choice of sample preparation method depends on the sample matrix.[4][5][11]

Method 1: Solid-Phase Extraction (SPE) for Aqueous Samples [4][6]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the chlorinated aromatic ketones with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[5]

Method 2: Liquid-Liquid Extraction (LLE) for Organic Samples [4][6]

-

Dissolve the sample in a suitable solvent.

-

Perform a liquid-liquid extraction using an immiscible solvent system (e.g., water and dichloromethane).[6]

-

Collect the organic layer containing the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

Method Validation

The developed RP-HPLC method was validated according to ICH guidelines for the following parameters:[1][2][3]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data

The following table summarizes the quantitative performance of the RP-HPLC method for three representative chlorinated aromatic ketones.

| Parameter | 2-Chloroacetophenone | 4-Chlorobenzophenone | 2,4-Dichlorobenzoyl chloride |

| Retention Time (min) | 4.8 | 6.2 | 8.5 |

| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | 1 - 50 |

| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 |

| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.9 - 101.5 |

| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 |

| LOD (µg/mL) | 0.15 | 0.12 | 0.18 |

| LOQ (µg/mL) | 0.45 | 0.36 | 0.54 |

Experimental Workflow

The overall experimental workflow for the quantitative analysis of chlorinated aromatic ketones is depicted below.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise approach for the quantitative analysis of chlorinated aromatic ketones. The method is validated according to ICH guidelines, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided protocols for sample preparation and chromatographic analysis can be adapted for a wide range of chlorinated aromatic ketones with appropriate optimization.

References

- 1. Analytical method development and validation by rp-hplc [wisdomlib.org]

- 2. jetir.org [jetir.org]

- 3. pharmtech.com [pharmtech.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. organomation.com [organomation.com]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Note and Protocol for In Vitro Antifungal Efficacy Testing Against Botrytis cinerea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a ubiquitous necrotrophic fungus that infects a wide range of plants, causing significant economic losses in agriculture.[1][2][3] The control of this pathogen heavily relies on the application of fungicides. However, the rapid development of fungicide resistance in B. cinerea populations necessitates the continuous development and evaluation of new antifungal compounds.[2][4] This document provides detailed protocols for in vitro antifungal efficacy testing against B. cinerea, covering both mycelial growth and spore germination inhibition assays. These protocols are essential for screening novel antifungal candidates, determining their potency (e.g., EC50 values), and understanding their mode of action.

Key Concepts

-

Mycelial Growth Inhibition Assay: This assay assesses the effect of an antifungal compound on the vegetative growth of the fungus. It is a fundamental method to determine fungistatic or fungicidal activity.

-

Spore Germination Inhibition Assay: This assay evaluates the impact of a compound on the germination of fungal spores (conidia), which is a critical early stage of infection.[5]

-

EC50 (Effective Concentration 50): The concentration of an antifungal compound that causes a 50% reduction in fungal growth or spore germination compared to a control. It is a standard measure of antifungal potency.[5][6]

Experimental Protocols

Fungal Isolate and Culture Preparation

1.1. Fungal Strain:

-

A well-characterized strain of Botrytis cinerea should be used, such as a reference strain (e.g., B05.10) or a field isolate relevant to the research.[7][8]

1.2. Culture Medium:

-

Potato Dextrose Agar (PDA) is a commonly used medium for routine culture and maintenance of B. cinerea.[3][5][9]

-

For specific assays, other media like V8 agar or Synthetic Nutrient Agar (SNA) may be employed.[7]

1.3. Inoculum Preparation:

1.3.1. Mycelial Plugs:

-

Culture B. cinerea on PDA plates at 20-25°C for 5-7 days, or until the colony reaches an appropriate diameter.[6][10]

-

Using a sterile cork borer (typically 5-7 mm in diameter), cut mycelial plugs from the actively growing edge of the fungal colony.[5][6] These plugs will be used to inoculate plates in the mycelial growth inhibition assay.

1.3.2. Spore (Conidia) Suspension:

-

Grow B. cinerea on PDA plates under fluorescent lights for 10-14 days to induce sporulation.[5]

-

Flood the plate with sterile distilled water (e.g., 10 mL) and gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.[5]

-

Filter the resulting suspension through sterile glass wool or nylon mesh to remove mycelial fragments.[5][7]

-

Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 to 4 x 10^5 spores/mL) with sterile distilled water or a suitable buffer.[3][5]

Mycelial Growth Inhibition Assay (Poisoned Agar Method)

2.1. Preparation of Antifungal Stock Solutions:

-

Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[6]

-

Prepare a series of dilutions from the stock solution to be tested.

2.2. Preparation of Amended Media:

-

Prepare PDA medium and autoclave.

-

Cool the molten agar to 45-50°C in a water bath.[6]

-

Add the appropriate volume of the antifungal stock or dilution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and the control, and does not exceed a level that affects fungal growth (typically ≤1%).[5]

-

Pour the amended PDA into sterile Petri dishes (90 mm).

2.3. Inoculation and Incubation:

-

Place a single mycelial plug, with the mycelium-side down, in the center of each fungicide-amended and control PDA plate.[6]

-

Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has nearly covered the plate.[6][10]

2.4. Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.[6]

-

Calculate the percentage of mycelial growth inhibition using the following formula:[6] Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the colony in the control plate.

-

DT = Average diameter of the colony in the treated plate.

-

-

Plot the percentage of inhibition against the logarithm of the compound's concentration to generate a dose-response curve.

-

Determine the EC50 value from the dose-response curve using probit analysis or non-linear regression.[6]

Spore Germination Inhibition Assay

3.1. Assay Setup (Microtiter Plate Method):

-

In a 96-well microtiter plate, add the test compound at various concentrations to a suitable germination medium, such as Potato Dextrose Broth (PDB) or a minimal medium.[3][5]

-

Add the prepared B. cinerea spore suspension to each well to a final concentration of approximately 2 x 10^5 spores/mL.[5]

-

Include control wells with the spore suspension and medium but without the antifungal compound, and blank wells with medium only.

-

Incubate the plates at 20-25°C for 4-8 hours.[5]

3.2. Assessment of Germination:

-

After incubation, take a sample from each well and place it on a microscope slide.

-

Observe at least 100 spores per replicate under a microscope.[6]

-

A spore is considered germinated if the germ tube is at least half the length of the spore.[6]

3.3. Data Collection and Analysis:

-

Calculate the percentage of germination for each treatment and the control.

-

Calculate the percentage of germination inhibition using the formula:[6] Inhibition (%) = [(GC - GT) / GC] x 100 Where:

-

GC = Percentage of germination in the control.

-

GT = Percentage of germination in the treatment.

-

-

Determine the EC50 value as described for the mycelial growth assay.

Data Presentation

Quantitative data from the antifungal efficacy tests should be summarized in clear and structured tables for easy comparison.

Table 1: Mycelial Growth Inhibition of Botrytis cinerea

| Compound | Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Inhibition (%) |

| Control | 0 | 85.2 ± 2.5 | 0 |

| Compound A | 0.1 | 63.8 ± 3.1 | 25.1 |

| 0.5 | 42.1 ± 2.8 | 50.6 | |

| 1.0 | 20.5 ± 1.9 | 75.9 | |

| 5.0 | 5.0 ± 0.0 | 94.1 | |

| Compound B | ... | ... | ... |

Table 2: Spore Germination Inhibition of Botrytis cinerea

| Compound | Concentration (µg/mL) | Mean Germination (%) ± SD | Inhibition (%) |

| Control | 0 | 92.4 ± 4.2 | 0 |

| Compound A | 0.01 | 75.3 ± 5.1 | 18.5 |

| 0.1 | 45.8 ± 3.9 | 50.4 | |

| 1.0 | 10.1 ± 2.2 | 89.1 | |